3-Amino-7,8-dimethoxy-1,5-dihydropyrimido[5,4-b]indole-2,4-dione
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Overview
Description
3-Amino-7,8-dimethoxy-1,5-dihydropyrimido[5,4-b]indole-2,4-dione is a heterocyclic compound that belongs to the class of pyrimidoindoles This compound is characterized by its unique structure, which includes an indole ring fused with a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-7,8-dimethoxy-1,5-dihydropyrimido[5,4-b]indole-2,4-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with methanesulfonic acid under reflux conditions. This reaction leads to the formation of the desired pyrimidoindole structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-Amino-7,8-dimethoxy-1,5-dihydropyrimido[5,4-b]indole-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidoindoles, quinones, and dihydro derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Amino-7,8-dimethoxy-1,5-dihydropyrimido[5,4-b]indole-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial and anticancer agent.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an enzyme inhibitor.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-7,8-dimethoxy-1,5-dihydropyrimido[5,4-b]indole-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The presence of amino and methoxy groups allows it to form hydrogen bonds and interact with active sites of enzymes, thereby modulating their function.
Comparison with Similar Compounds
Similar Compounds
Pyrimido[4,5-d]pyrimidines: These compounds share a similar fused ring structure but differ in the position and type of substituents.
Indole derivatives: Compounds like indole-3-carboxylates and indoloquinazolines have structural similarities but different functional groups.
Uniqueness
3-Amino-7,8-dimethoxy-1,5-dihydropyrimido[5,4-b]indole-2,4-dione is unique due to its specific combination of an indole and pyrimidine ring, along with the presence of amino and methoxy groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
385385-81-9 |
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Molecular Formula |
C12H12N4O4 |
Molecular Weight |
276.25 g/mol |
IUPAC Name |
3-amino-7,8-dimethoxy-1,5-dihydropyrimido[5,4-b]indole-2,4-dione |
InChI |
InChI=1S/C12H12N4O4/c1-19-7-3-5-6(4-8(7)20-2)14-10-9(5)15-12(18)16(13)11(10)17/h3-4,14H,13H2,1-2H3,(H,15,18) |
InChI Key |
LRAYZAPUFXSNQX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=C(N2)C(=O)N(C(=O)N3)N)OC |
solubility |
1.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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